molecular formula C10H11NO B3346354 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine CAS No. 118066-97-0

2,2-Dimethyl-2H-pyrano[2,3-b]pyridine

Cat. No.: B3346354
CAS No.: 118066-97-0
M. Wt: 161.2 g/mol
InChI Key: IZUIQRUWJXTHQK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-pyrano[2,3-b]pyridine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound serves as a versatile synthetic intermediate for the development of novel small molecule therapeutics. Its core structure is a key building block in the synthesis of potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2), a prominent therapeutic target for several neuropsychiatric disorders including schizophrenia, anxiety, and depression . Researchers have utilized this pyranopyridine core to develop advanced PET imaging agents, such as the tracer [11C]mG2N001, which enables the visualization and quantification of mGluR2 in the brain, supporting target engagement and dose-occupancy studies for drug candidates . Furthermore, the pyrano[2,3-b]pyridine scaffold has been explored in other therapeutic areas, demonstrating sub-micromolar activity as potassium channel antagonists, which are relevant for cardiac conditions . The incorporation of a nitrogen atom into the aromatic ring system can offer improved water solubility and additional interaction points for target binding, making it a valuable structure for optimizing drug-like properties . This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for application in foods, cosmetics, or consumer products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpyrano[2,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2)6-5-8-4-3-7-11-9(8)12-10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUIQRUWJXTHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)N=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556140
Record name 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118066-97-0
Record name 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2 Dimethyl 2h Pyrano 2,3 B Pyridine and Its Analogues

Cyclization Reactions for Pyrano[2,3-b]pyridine Ring Formation

The formation of the pyrano[2,3-b]pyridine core is predominantly achieved through cyclization reactions, where a pre-functionalized precursor undergoes ring closure to form either the pyran or the pyridine (B92270) ring. These strategies can be broadly categorized based on the nature of the bond-forming events, including multicomponent reactions, condensation and cycloaddition events, and intramolecular cyclizations. For instance, derivatives such as ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates have been synthesized starting from 2,6-dihyroxy-3-cyano-4-methyl pyridine, illustrating a common pathway to this heterocyclic system. Another approach involves the reaction of pyrano[2,3-c]chromenes with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield chromenopyrano[2,3-b]pyridine derivatives.

Multi-component Reactions in Pyrano[2,3-b]pyridine Synthesis

Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical tool for the synthesis of complex heterocyclic frameworks like pyrano[2,3-b]pyridines. These reactions combine three or more starting materials in a single synthetic operation, avoiding the need for isolation of intermediates and often leading to high yields and structural diversity.

A notable example is the one-pot, three-component synthesis of pyrano[2,3-b]pyridone derivatives. This protocol involves the reaction of equimolar amounts of a 6-hydroxy-1,4-dimethyl-1,2-dihydropyridine, an aryl aldehyde, and malononitrile (B47326). The reaction, catalyzed by potassium carbonate in an aqueous ethanol (B145695) medium, efficiently constructs the pyranopyridine skeleton. Similarly, the synthesis of pyrano[2,3-c]pyridine derivatives has been achieved through a multicomponent reaction of aromatic aldehydes, an active methylene (B1212753) nitrile (like malononitrile or ethyl cyanoacetate), and 3-hydroxy picolinic acid, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). While this yields a different isomer, the strategy highlights the versatility of MCRs in this chemical space.

The general MCR scheme for related pyranopyrazole synthesis often involves an aldehyde, malononitrile, a β-ketoester, and a hydrazine (B178648) derivative, which underscores the common building blocks used in these convergent approaches.

Table 1: Examples of Multi-component Reactions in Pyrano[2,3-b]pyridine Analogue Synthesis

Reactant 1Reactant 2Reactant 3CatalystProduct TypeYield (%)Reference
6-Hydroxy-1,4-dimethyl-1,2-dihydropyridineAryl aldehydesMalononitrileK₂CO₃Pyrano[2,3-b]pyridone84-96
Aromatic aldehydesMalononitrile / Ethyl cyanoacetate3-Hydroxy picolinic acidDMAPPyrano[2,3-c]pyridineHigh
Amino cyano spiro pyran derivativeArylidene malononitrile derivatives--Fused Pyrano[2,3-b]pyridines45-60

Condensation and Cycloaddition-based Approaches

Condensation and cycloaddition reactions represent another cornerstone in the synthesis of the pyrano[2,3-b]pyridine ring system. These methods involve the stepwise or concerted formation of multiple carbon-carbon and carbon-heteroatom bonds.

Cyclo-condensation reactions are frequently employed. For instance, fused pyrano[2,3-b]pyridine derivatives have been synthesized through the reaction of an amino cyano spiro pyran derivative with various arylidene malononitrile derivatives. The mechanism for forming these spiro pyrano[2,3-b]pyridine derivatives involves a cyclo-condensation pathway that expands the heterocyclic system.

In a different approach, the synthesis of chromenopyrano[2,3-b]pyridine derivatives proceeds through a Michael-type addition. An amino group of a precursor pyranochromene adds to dimethyl acetylenedicarboxylate (DMAD), followed by an intramolecular cyclization to form the final product. Formal oxa-[3+3] cycloaddition reactions have also been explored for creating related fused pyran systems, which can serve as precursors to pyranopyridines. These reactions may involve a sequence of Knoevenagel condensation followed by a 6π-electrocyclization to form the pyran ring.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy that involves the formation of a ring from a single molecule containing all the necessary atoms. This approach is often the final key step in a multi-step synthesis of the pyrano[2,3-b]pyridine scaffold.

One common strategy involves the intramolecular nucleophilic substitution of a leaving group on the pyridine ring by a nucleophile attached to a side chain. While demonstrated for the synthesis of the related pyrazolo[4,3-b]pyridines via intramolecular SNAr of a nitro group, this principle is broadly applicable. A plausible mechanism for the synthesis of some pyrano[2,3-c]pyrazole derivatives involves a Michael addition followed by an intramolecular cyclization reaction to give an intermediate which then tautomerizes to the final product. Similarly, intramolecular cyclocondensation has been used to prepare pyrano[2,3-d]pyrimidine derivatives under both acidic and basic conditions.

A specific example leading to a pyrano[2,3-c]pyridine derivative involves the intramolecular cyclization of pent-4-en-1-yl 2-(2-ethoxy-2-oxoacetamido)-3-phenylpropanoate in the presence of pyridine and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This type of reaction highlights the construction of the pyridine ring onto a pre-existing oxygen-containing fragment.

Precursor Design and Derivatization in Pyrano[2,3-b]pyridine Synthesis

The rational design of precursors and their subsequent derivatization are critical for introducing desired functionalities and building molecular complexity. The synthesis often begins with a highly functionalized pyridine or pyran ring, which is then elaborated to form the fused system.

For example, a common precursor is 2,6-dihydroxy-3-cyano-4-methyl pyridine. This starting material can be reacted with N,N-dimethylaminoethylenemalonate to form a 7-hydroxy-2H-pyrano[2,3-b]pyridine-2-one, which is then chlorinated at the 7-position. This chloro derivative serves as a versatile intermediate that can be condensed with various amines to produce a library of 7-amino substituted pyrano[2,3-b]pyridine derivatives.

Another powerful strategy involves synthesizing a precursor scaffold that is subsequently modified. Researchers have prepared pyrano[2,3-c]chromene derivatives from 4-hydroxycoumarin, aromatic aldehydes, and malononitrile. These precursors are then reacted with dimethyl acetylenedicarboxylate to construct the fused pyridine ring, yielding chromenopyrano[2,3-b]pyridines. Similarly, the pyranopyrazole derivative, 6-amino-3-methyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, has been used as a key building block for further cyclocondensation and derivatization reactions to produce more complex, multi-ring heterocyclic systems.

Further functionalization can also be achieved on the completed pyranopyridine ring system. For instance, a 5-hydroxypyrano[2,3-c]pyrazole was converted to its corresponding O-triflate intermediate, which then successfully underwent various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira, demonstrating a powerful method for late-stage derivatization.

Advanced Synthetic Techniques

To improve efficiency, reduce reaction times, and enhance yields, modern synthetic techniques are increasingly applied to the synthesis of pyrano[2,3-b]pyridines and their analogues. These methods often align with the principles of green chemistry by minimizing energy consumption and waste.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has proven to be a particularly effective technique for the preparation of pyranopyridine derivatives. The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes compared to conventional heating methods.

In the multicomponent synthesis of pyrano[2,3-b]pyridone derivatives, microwave heating achieved product yields of 84–90% in just 10–20 minutes. This is a significant improvement over the 2–3 hours required when using solar thermal energy, although the latter provided slightly higher yields. The synthesis of pyrano[2,3-c]pyridine derivatives via a DMAP-catalyzed MCR is also described as a facile, high-yield process under microwave irradiation.

This acceleration is also observed in the synthesis of related heterocyclic systems. For the MCR synthesis of pyrano[2,3-c]pyrazoles using SnCl₂ as a catalyst, microwave irradiation yielded the product in 25 minutes with an 88% yield, whereas conventional heating at 80 °C required 1.4 hours for an 80% yield. The rapid and efficient heating provided by microwaves makes it an attractive method for the high-throughput synthesis of libraries of pyranopyridine-based compounds.

One-Pot Reaction Sequences

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecular architectures like pyrano[2,3-b]pyridines from simple starting materials in a single operation. These methods are highly valued for their ability to reduce reaction times, minimize waste, and simplify purification processes.

A prevalent one-pot strategy involves the condensation of an aldehyde, an active methylene nitrile (such as malononitrile), and a suitable C-H activated compound. For instance, pyrano[2,3-b]pyridone derivatives have been synthesized through a one-pot reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, various aryl aldehydes, and malononitrile. iaea.org This reaction, facilitated by a catalytic amount of potassium carbonate in aqueous ethanol, can be effectively promoted by either microwave irradiation or solar thermal energy, achieving high yields in significantly reduced reaction times. iaea.org Microwave-assisted synthesis yielded products in 84–90% yields within 10–20 minutes, while solar energy provided even higher yields of 90–96% over 2–3 hours. iaea.org

Another notable one-pot procedure for synthesizing highly functionalized pyridine derivatives, which can be adapted for pyranopyridines, involves the reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation. mdpi.com This method leads to the formation of 1-alkyl-6-amino-4-aryl(or het)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with yields ranging from 65–77%. mdpi.com

Furthermore, base-catalyzed one-pot, three-component reactions of ynals, isocyanates, and amines/alcohols have been developed for the synthesis of highly decorated pyridine derivatives with high regioselectivity. organic-chemistry.org These metal-free reactions are environmentally benign and cost-effective, offering a versatile route to functionalized pyridines that are precursors or analogues to the pyranopyridine system. organic-chemistry.org The use of diisopropylethylamine (DIPEA) as a base in tetrahydrofuran (B95107) (THF) has proven optimal, affording yields up to 89%. organic-chemistry.org

ReactantsCatalyst/ConditionsProduct TypeYield (%)Reference
6-hydroxy-1,4-dimethyl-1,2-dihydropyridine, aryl aldehydes, malononitrileK2CO3, Microwave (10-20 min)Pyrano[2,3-b]pyridone84-90 iaea.org
6-hydroxy-1,4-dimethyl-1,2-dihydropyridine, aryl aldehydes, malononitrileK2CO3, Solar energy (2-3 h)Pyrano[2,3-b]pyridone90-96 iaea.org
Aldehydes, N-alkyl-2-cyanoacetamides, malononitrileMicrowave irradiation1-alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles65-77 mdpi.com
Ynals, isocyanates, amines/alcoholsDIPEA, THF6-amino-5-arylpicolinatesup to 89 organic-chemistry.org

Metal-Catalyzed Coupling Reactions in Pyrano[2,3-b]pyridine Synthesis

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of the pyranopyridine framework, offering high efficiency and broad substrate scope. Various transition metals, including palladium, copper, and nickel, have been employed to facilitate the formation of key carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the arylation of pyridine and pyrimidine (B1678525) rings. researchgate.net For instance, 2-ethoxy-3-pyridylboronic acid has been successfully coupled with a range of aryl and heteroaryl halides under palladium-catalyzed Suzuki-Miyaura conditions to yield 2-ethoxy-3-aryl/heteroaryl-pyridines in high yields. researchgate.net This methodology is adaptable for the synthesis of pyranopyridine precursors. The choice of catalyst, base, and solvent is critical and often depends on the position of the substituents on the pyridine ring. researchgate.net

Copper catalysis has also been instrumental in the synthesis of polysubstituted pyridines. Copper-catalyzed oxidative coupling reactions have been utilized to synthesize polyfunctional pyridines from simple starting materials. mdpi.com One such method involves a copper-catalyzed oxidative [2 + 2 + 1 + 1] cycloaddition where N-methylpyrrolidone can act as a carbon source. mdpi.com

Nickel catalysts have been shown to be effective for the homocoupling of halopyridines to form bipyridines, a reaction that highlights the utility of nickel in forming C-C bonds involving pyridine rings. nih.gov For example, NiCl₂·6H₂O has been used to catalyze the homocoupling of 2-halopyridines to produce 2,2'-bipyridines in high yields without the need for an external ligand. nih.gov These catalytic systems can be conceptually extended to the intramolecular cyclization steps required for pyranopyridine synthesis.

Catalyst SystemReaction TypeSubstratesProductReference
Pd(PPh3)4, Cs2CO3Suzuki-Miyaura Coupling2-ethoxy-3-pyridylboronic acid, aryl/heteroaryl halides2-ethoxy-3-aryl/heteroaryl-pyridines researchgate.net
Copper catalystOxidative CouplingAcetophenone, ammonium (B1175870) acetatePolyfunctional pyridines mdpi.com
NiCl₂·6H₂OHomocoupling2-halopyridines2,2'-bipyridines nih.gov

Stereochemical Control and Regioselectivity in Synthesis

Achieving stereochemical and regiochemical control is a significant challenge in the synthesis of complex heterocyclic systems like pyrano[2,3-b]pyridines. The substitution pattern on the final molecule is highly dependent on the reaction conditions and the nature of the starting materials.

In the context of multicomponent reactions for pyranopyridine synthesis, regioselectivity is often dictated by the sequence of bond formation. For example, in the synthesis of pyrano[2,3-c]pyridine derivatives, which are structural isomers of the target compound, the use of 4-dimethylaminopyridine (DMAP) as a catalyst in a multicomponent reaction of aromatic aldehydes, an active methylene compound, and 3-hydroxy picolinic acid under microwave irradiation has been shown to be highly regioselective. researchgate.netthescipub.com The reaction proceeds via a specific pathway that favors the formation of the pyrano[2,3-c]pyridine scaffold.

Base-catalyzed multicomponent reactions also demonstrate high regioselectivity. The synthesis of 2,3,6-substituted pyridines from ynals, isocyanates, and amines/alcohols using a base catalyst proceeds with a predictable regiochemical outcome, leading to the formation of 6-amino-5-arylpicolinates. organic-chemistry.org The proposed mechanism involves a cascade of reactions where the initial nucleophilic attack and subsequent cyclization steps determine the final arrangement of substituents. organic-chemistry.org

Kinetic studies can provide insight into the factors governing regioselectivity. For the formation of pyrano[2,3-d]pyrimidines, a related heterocyclic system, kinetic and mechanistic investigations of a one-pot, three-component reaction revealed that the reaction is second order. researchgate.net This understanding of the reaction kinetics allows for the optimization of conditions to favor the desired regioisomer. researchgate.net

Mechanistic Investigations of Pyrano[2,3-b]pyridine Formation

Understanding the reaction mechanism is fundamental to optimizing synthetic routes and developing new methodologies for the formation of pyrano[2,3-b]pyridines. Mechanistic studies often involve a combination of experimental observations, kinetic analysis, and computational modeling.

The formation of the pyran ring in pyranopyridine systems typically proceeds through a series of well-established reaction steps. In many multicomponent syntheses, the initial step is a Knoevenagel condensation between an aldehyde and an active methylene compound. This is followed by a Michael addition of a nucleophile, such as a hydroxypyridine derivative, to the resulting electron-deficient alkene. The final step is an intramolecular cyclization followed by dehydration or dehydrogenation to form the stable aromatic pyranopyridine ring system. semanticscholar.org

For instance, in the synthesis of pyrazolo[3,4-b]pyridine derivatives, a related fused pyridine system, a proposed mechanism involves the catalyst activating the carbonyl group of an aldehyde. nih.gov This is followed by a Michael addition and subsequent cyclization and dehydration to yield the final product. nih.gov A similar sequence is expected for pyrano[2,3-b]pyridine formation.

In the base-catalyzed synthesis of substituted pyridines, a proposed mechanism involves the initial formation of a ketenimine intermediate from the reaction of an ynal and an isocyanate. organic-chemistry.org This intermediate then undergoes nucleophilic attack by an amine or alcohol, followed by a series of cyclization and rearrangement steps to afford the final pyridine product. organic-chemistry.org

Mechanistic investigations into the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) have highlighted the importance of intermediate species like 4-pyridyl pyridinium (B92312) salts. nih.gov The electronic tuning of reagents was found to be crucial for achieving high regioselectivity. nih.gov While not a direct synthesis of the pyran ring, this study provides valuable insights into controlling reactivity at specific positions on the pyridine ring, which is essential for the functionalization and synthesis of complex derivatives.

Chemical Reactivity and Transformations of 2,2 Dimethyl 2h Pyrano 2,3 B Pyridine

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgquimicaorganica.org This deactivation is further intensified by the protonation or complexation of the nitrogen atom with Lewis acids under typical SEAr reaction conditions, which makes direct substitution nearly impossible. wikipedia.orgyoutube.com Consequently, electrophilic attack on the pyridine nucleus requires more forcing conditions, and substitution preferentially occurs at the C-3 and C-5 positions, which are meta to the nitrogen, to avoid placing a positive charge on the nitrogen in the resonance intermediates. quimicaorganica.org

For the 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine scaffold, the pyridine moiety is expected to exhibit this characteristic low reactivity. The fused pyran ring acts as an electron-donating group, which could potentially increase the reactivity of the pyridine ring towards electrophiles, but the deactivating effect of the nitrogen atom remains dominant.

One of the few examples of electrophilic substitution on this specific ring system is bromination. The reaction of this compound with bromine has been reported, demonstrating that halogenation is achievable. researchgate.net While detailed studies on the regioselectivity of other electrophilic substitutions like nitration or sulfonation on this specific compound are scarce, it is often more practical to achieve functionalization by first converting the pyridine to its N-oxide. wikipedia.orgyoutube.com The pyridine N-oxide is significantly more reactive towards electrophiles, and the oxide can be subsequently removed. wikipedia.org Computational studies on pyridine itself show that nitration with the nitronium ion (NO₂⁺) has a low activation energy, but the strongly acidic medium required for the reaction protonates and deactivates the pyridine ring. rsc.orgresearchgate.net

Table 1: Expected vs. Observed Electrophilic Aromatic Substitution on the Pyrano[2,3-b]pyridine Ring

Reaction Type Reagents Expected Reactivity Observed/Analogous Reactions Citation
Halogenation Br₂ Substitution on the pyridine ring, position depends on directing groups. Reaction with bromine has been performed on the title compound. researchgate.net
Nitration HNO₃/H₂SO₄ Very low reactivity due to N-protonation. Nitration of pyridine is extremely difficult; pyridine-N-oxide is used instead. wikipedia.orgrsc.org

Nucleophilic Attack and Ring-Opening Pathways

The pyran and pyridine rings within the this compound scaffold are both susceptible to nucleophilic attack, leading to a variety of transformations, including ring-opening reactions. Pyran-2-one derivatives, for instance, are known to undergo ring-opening when treated with a wide range of nucleophiles like amines, hydrazines, and hydroxylamine. researchgate.net

While the 2H-pyran ring in the title compound is not a pyranone, the enol ether functionality makes the C-4 position susceptible to attack, potentially leading to the opening of the pyran ring. In related pyrano[3,2-c]pyridine systems, the stability of the pyran ring has been investigated, with some derivatives showing considerable stability under hydrolytic conditions. africanjournalofbiomedicalresearch.com

A proposed mechanism for the synthesis of chromenopyrano[2,3-b]pyridine derivatives involves the Michael-type addition of a deprotonated amine to an electron-deficient alkene. semanticscholar.org This suggests that the double bond in the pyran moiety could be activated towards nucleophilic attack if suitable electron-withdrawing groups are present on the scaffold.

Furthermore, ring-opening of the pyridine portion of the fused system can also occur. In studies on rhenium(I) complexes, coordinated 2,2′-bipyridine or 1,10-phenanthroline (B135089) ligands undergo a pyridine ring-opening mechanism. nih.gov This process is facilitated by the electron-rich metal center and involves deprotonation of the dearomatized pyridine ring, followed by C–N bond cleavage. nih.gov While this occurs on a metal complex, it demonstrates a potential pathway for the degradation of the pyridine ring under specific reductive and basic conditions.

Functional Group Interconversions on the Pyrano[2,3-b]pyridine Scaffold

The synthesis of functionalized pyrano[2,3-b]pyridine derivatives often involves multi-component reactions where the desired functional groups are incorporated from the start. semanticscholar.org However, once the core scaffold is formed, further modifications can be achieved through functional group interconversions.

The versatility of the pyridine scaffold allows for numerous transformations. Methodologies have been developed for the introduction of various functional groups onto pyridine rings by remodeling other heterocyclic structures, highlighting the broad potential for functionalization. nih.gov In analogous pyrano[2,3-c]pyrazole systems, functional groups are readily interconverted. For example, a cyano group can be hydrolyzed or reacted to form a carbonyl group, and an amine function can be condensed to form Schiff bases or participate in cyclization reactions to yield annulated products. nih.govmdpi.com

For this compound derivatives, potential interconversions could include:

Hydrogenation: The double bond within the 2H-pyran ring can be hydrogenated to yield the corresponding 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivative. smolecule.com

Oxidation: The methyl groups at the C-2 position or any alkyl substituents on the pyridine ring could be oxidized to carboxylic acids or alcohols.

Substitution on existing groups: If the scaffold bears functional groups like amines or halogens, these can be readily converted to other functionalities via diazotization, nucleophilic substitution, or cross-coupling reactions.

Cycloaddition Reactions Involving the Pyrane Moiety

The double bond within the 2H-pyran ring of this compound introduces the possibility of participating in cycloaddition reactions. The pyran ring can potentially act as a dienophile or, in a hetero-Diels-Alder reaction, as the diene component.

The hetero-Diels-Alder ([4+2] cycloaddition) reaction is a powerful tool for constructing heterocyclic systems. nih.gov For example, the reverse electron demand Diels-Alder reaction between a reactive 3-methylenepyridine-4-one intermediate and an alkene has been proposed for the synthesis of pyrano[3,2-c]pyridine derivatives. africanjournalofbiomedicalresearch.com This suggests that the pyran moiety, particularly the C3-C4 double bond conjugated with the pyridine ring, could potentially react with suitable dienophiles.

While specific examples involving this compound as a diene are not widely reported, the reactivity can be inferred from related systems. The synthesis of thiopyran derivatives via [4+2] cycloaddition reactions of various dienes and dienophiles showcases the general utility of this reaction type in heterocycle chemistry. nih.gov The feasibility and regioselectivity of such a cycloaddition on the title compound would be influenced by the electronic nature of the reaction partner and the steric hindrance imposed by the gem-dimethyl group.

Rearrangement Reactions of this compound Derivatives

Derivatives of the pyrano[2,3-b]pyridine scaffold can undergo significant skeletal transformations through rearrangement reactions. A notable example is the thermal rearrangement of 7,9-dihalogen-substituted 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. nih.gov When heated in DMSO, these compounds rearrange to afford 5-(2,3,4,9-tetrahydro-1H-xanthen-9-yl)-6-oxo-1,6-dihydropyridines and 10-(3,5-dihalogen-2-hydroxyphenyl)-5,6,7,8,9,10-hexahydrobenzo[b] youtube.comsmolecule.comnaphthyridines in excellent yields. nih.gov This transformation is proposed to proceed through an Additions of Nucleophiles, Ring Opening, and Ring Closure (ANRORC) mechanism. nih.gov

Table 2: Thermal Rearrangement of Chromeno[2,3-b]pyridine Derivatives

Starting Material Temperature Product(s) Yield Citation
7,9-dichloro-5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine 100 °C 5-(7,9-dichloro-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-6-oxo-1,6-dihydropyridine 99% nih.gov
7,9-dibromo-5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine 100 °C 5-(7,9-dibromo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)-6-oxo-1,6-dihydropyridine 99% nih.gov

Stability and Degradation Pathways

The stability of the this compound scaffold is a crucial factor in its synthesis and application. The molecule's stability is influenced by temperature, pH, and light.

Studies on related pyrano[3,2-c]pyridine derivatives have shown that the pyran ring can be quite stable under certain hydrolytic conditions. africanjournalofbiomedicalresearch.com However, thermal stress can lead to degradation. For example, during the thermal rearrangement of some chromeno[2,3-b]pyridine derivatives, decomposition was observed at 150 °C, especially for monohalogenated compounds. nih.gov

Structural Characterization and Elucidation of 2,2 Dimethyl 2h Pyrano 2,3 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals in 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the vinylic protons on the pyran ring, and the gem-dimethyl group. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) and exhibit characteristic coupling patterns (vicinal couplings of 7-8 Hz and smaller long-range couplings of 1-3 Hz). smolecule.com The vinylic protons on the pyran ring would likely resonate around δ 5.5-6.5 ppm, showing a characteristic doublet for each due to their coupling to each other. The most shielded signal would be a singlet integrating to six protons, corresponding to the two magnetically equivalent methyl groups at the C2 position.

The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 110-160 ppm). rsc.org The quaternary carbon of the gem-dimethyl group (C2) would appear in the aliphatic region, typically around δ 75-85 ppm, while the methyl carbons themselves would be found further upfield (δ 25-30 ppm). The olefinic carbons of the pyran ring (C3 and C4) would resonate in the δ 120-130 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~78
C3~5.7 (d)~128
C4~6.4 (d)~122
C4a-~158
C5~7.1 (dd)~118
C6~7.9 (dd)~145
C7~8.3 (dd)~152
C8a-~160
2-CH₃ (gem)~1.5 (s)~28

Note: These are estimated values based on data from analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (³J coupling). emerypharma.com For this compound, key COSY correlations would be observed between:

The vinylic protons H3 and H4.

The adjacent protons on the pyridine ring: H5 with H6, and H6 with H7. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (¹J coupling). emerypharma.com This allows for the definitive assignment of carbon signals based on their corresponding, and usually more easily assigned, proton signals. For example, the proton signal at ~1.5 ppm would correlate to the carbon signal at ~28 ppm, confirming the assignment of the gem-dimethyl groups. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds (²J and ³J coupling), which is crucial for piecing together the molecular skeleton, especially around quaternary carbons. emerypharma.commdpi.com Key HMBC correlations would include:

The gem-dimethyl protons (~1.5 ppm) correlating to the quaternary C2 (~78 ppm) and the vinylic C3 (~128 ppm).

The vinylic proton H3 correlating to C2, C4, and the bridgehead carbon C4a.

The pyridine proton H5 correlating to C4, C4a, and C7. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity (< 5 Å), providing valuable information about the molecule's conformation and stereochemistry. researchgate.netresearchgate.net A key NOESY correlation would be expected between the vinylic proton H3 and the gem-dimethyl protons, confirming their spatial relationship on the pyran ring. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under electron impact (EI) or other ionization methods. The molecular formula of this compound is C₁₁H₁₁NO, corresponding to a molecular weight of approximately 173.21 g/mol .

The fragmentation of pyrano-heterocyclic systems is often initiated by cleavages within the pyran ring. researchgate.net For this compound, a characteristic and highly prominent fragmentation pathway is the loss of a methyl radical (•CH₃) via alpha-cleavage to form a stable, resonance-delocalized cation.

[M]⁺• → [M - 15]⁺: Loss of a methyl radical (CH₃, 15 Da) from the molecular ion (m/z 173) would result in a strong peak at m/z 158. This is often the base peak in related structures.

[M - 15]⁺ → [M - 15 - 28]⁺: The subsequent loss of carbon monoxide (CO, 28 Da) from the [M - 15]⁺ fragment is a common pathway for pyrone-type structures, leading to a fragment at m/z 130. researchgate.net

Further fragmentation of the pyridine ring can lead to the loss of HCN (27 Da), producing smaller, characteristic fragment ions. nih.gov

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
173[C₁₁H₁₁NO]⁺•Molecular Ion (M⁺•)
158[M - CH₃]⁺Loss of a methyl radical
130[M - CH₃ - CO]⁺Loss of CO from the m/z 158 ion
103[C₇H₅N]⁺•Loss of HCN from m/z 130 fragment
77[C₅H₄N]⁺Fragmentation of the pyridine ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light that correspond to bond vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands. vscht.cz

C-H Stretching: Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). Aliphatic C-H stretching from the gem-dimethyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

C=C and C=N Stretching: The aromatic ring stretching vibrations (both C=C and C=N) of the pyridine moiety would result in a series of sharp bands in the 1400-1600 cm⁻¹ region. pw.edu.pl The C=C stretching of the pyran ring would also fall in this region, likely around 1640 cm⁻¹.

C-O-C Stretching: A strong, characteristic band for the aryl-alkyl ether (C-O-C) stretching vibration is expected in the region of 1200-1260 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3150 - 3050Aromatic C-H StretchMedium
2980 - 2850Aliphatic C-H StretchStrong
~1640Vinylic C=C StretchMedium
1600 - 1400Aromatic C=C & C=N StretchMedium-Strong
1260 - 1200Aryl-Alkyl C-O StretchStrong
~1120Alkyl-O C-O StretchStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The fused aromatic and pyran rings of this compound constitute a conjugated system capable of absorbing UV light.

The spectrum is expected to show absorptions corresponding to π → π* transitions, which are characteristic of aromatic and conjugated systems. researchgate.net Additionally, the presence of the nitrogen and oxygen heteroatoms with lone pairs of electrons allows for n → π* transitions, which typically appear as weaker, longer-wavelength absorptions. nist.govsielc.com

π → π Transitions:* Strong absorption bands are expected in the range of 220-280 nm. For the parent pyridine, characteristic absorptions occur around 250-260 nm. nist.gov The extended conjugation in the pyranopyridine system would likely shift these absorptions to slightly longer wavelengths (a bathochromic shift).

n → π Transitions:* A weaker absorption band or shoulder may be observed at a longer wavelength, typically above 300 nm, corresponding to the n → π* transition of the nitrogen lone pair.

Table 4: Predicted UV-Visible Absorption Maxima (λ_max) for this compound

Wavelength Range (nm)Transition TypeExpected Molar Absorptivity (ε)
~230 - 240π → πHigh
~270 - 280π → πMedium
~310 - 320n → π*Low

Note: Values are highly dependent on the solvent used.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide accurate data on bond lengths, bond angles, and torsional angles.

For this compound, a crystallographic analysis would confirm the fusion of the pyran and pyridine rings and establish the planarity of the pyridine ring and the conformation of the dihydropyran ring. The pyran ring in the 2H-pyrano[2,3-b]pyridine system is expected to adopt a flattened half-chair or boat-like conformation to accommodate the double bond.

Furthermore, X-ray analysis would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules or C-H···N or C-H···O hydrogen bonds. nih.gov This information is crucial for understanding the solid-state properties of the compound. Although the target molecule is achiral, for derivatives with stereocenters, X-ray crystallography is the gold standard for determining the absolute stereochemistry.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing a fundamental verification of a molecule's atomic composition. This analytical method determines the mass percentages of the constituent elements within a sample, which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. For this compound, this process is crucial to confirm that the synthesized product possesses the correct empirical and molecular formula, C₁₀H₁₁NO.

The theoretical composition of this compound is calculated from its molecular formula and the atomic weights of its constituent atoms: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). These calculated values serve as a benchmark for experimental results.

Detailed research findings on the specific elemental analysis of this compound are not extensively available in the public domain. However, the analysis of related pyranopyridine derivatives consistently relies on this method to validate their structures. semanticscholar.orgbohrium.com In practice, a sample of the purified compound would be subjected to combustion analysis. This process converts the compound into simple gaseous products, such as carbon dioxide, water, and nitrogen gas. The amounts of these gases are meticulously measured to determine the mass percentages of carbon, hydrogen, and nitrogen in the original sample.

A close correlation between the experimentally determined percentages and the calculated values, typically within a ±0.4% margin, is considered strong evidence for the compound's purity and the accuracy of its assigned molecular formula.

Below is a data table outlining the theoretical elemental composition of this compound.

Interactive Data Table: Elemental Composition of this compound

ElementSymbolAtomic Weight (amu)Count in MoleculeTotal Mass (amu)Percentage (%)
CarbonC12.01110120.1174.51
HydrogenH1.0081111.0886.88
NitrogenN14.007114.0078.69
OxygenO15.999115.9999.92
Total 161.204 100.00

Theoretical and Computational Studies on 2,2 Dimethyl 2h Pyrano 2,3 B Pyridine

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be the foundational method for investigating the molecular geometry and electronic properties of 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine. These calculations could determine key structural parameters such as bond lengths, bond angles, and dihedral angles of the fused ring system.

A conformational analysis would identify the most stable three-dimensional arrangement of the molecule. By systematically rotating the rotatable bonds, a potential energy surface could be generated. This energy landscape would reveal the global minimum energy conformation and any local minima, separated by energy barriers corresponding to transition states. For the this compound structure, this would involve analyzing the puckering of the pyran ring and the orientation of the dimethyl groups.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. nih.gov Calculations would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative and not based on actual experimental or calculated results for this specific compound.)

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be employed to model potential reaction pathways for this compound. For example, the mechanism of its synthesis or its subsequent reactions, such as electrophilic aromatic substitution on the pyridine (B92270) ring or reactions involving the pyran moiety, could be investigated. By calculating the energies of reactants, transition states, and products, activation energies and reaction enthalpies can be determined, providing a detailed understanding of the reaction's feasibility and kinetics.

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. For instance, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. Comparing calculated spectra with experimental ones aids in the definitive assignment of signals and confirms the proposed molecular structure.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Note: The following data is illustrative and not based on actual experimental or calculated results for this specific compound.)

Parameter Predicted Value Experimental Value
¹H NMR (Pyridine-H) δ 7.8 - 8.5 ppm Not Available
¹³C NMR (C=O) δ 160 ppm Not Available
IR (C=N stretch) 1650 cm⁻¹ Not Available

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules, providing insight into conformational flexibility, interactions with solvent molecules, and the stability of the compound under various conditions. In the context of medicinal chemistry, MD simulations are often used to understand how a ligand like this might interact with a biological target, such as a protein's binding pocket.

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Fused Polycyclic Systems

The pyrano[2,3-b]pyridine skeleton is a valuable starting point for the construction of more elaborate fused polycyclic and heterocyclic systems. ias.ac.in By leveraging the reactivity of both the pyran and pyridine (B92270) rings, chemists can introduce additional rings, leading to complex, multi-ring structures. These fused systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional shapes that can interact effectively with biological targets. ias.ac.in

One common strategy involves the cyclocondensation reaction of functionalized pyrano[2,3-b]pyridine derivatives. For instance, amino-substituted pyranopyridines can react with various reagents to form new fused heterocyclic rings. Research has demonstrated that derivatives of pyrano[2,3-b]pyridine can be used to synthesize tetracyclic and tricyclic heterocyclic systems. nih.gov For example, the reaction of 1-amino-N-alkyl(aryl)-5-pyrazol-1-yl-pyrano[4,3-d]thieno[2,3-b]pyridines with formamide (B127407) or triethylorthoformate leads to the formation of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-8-ones, which are complex tetracyclic systems. nih.gov

Another approach involves intramolecular cyclization reactions. The synthesis of fused pyran rings can be achieved through methods like intramolecular Heck reactions followed by β-H elimination from O-allylated ethers. espublisher.com Although this specific example may not start from a pre-formed pyranopyridine, the strategy is applicable for creating fused pyran rings within a larger molecular framework, a technique that can be adapted to elaborate the pyrano[2,3-b]pyridine core.

The following table summarizes examples of fused polycyclic systems synthesized from pyranopyridine precursors.

Precursor SystemReagents/ConditionsFused Polycyclic ProductRef
1-Amino-N-phenyl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-3,4-dihydro-1H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamideFormamide, 190-200 °C9-(3,5-Dimethyl-1H-pyrazol-1-yl)-12,12-dimethyl-7-phenyl-7,11,12,13-tetrahydro-pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-8(9H)-one nih.gov
1-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-N-p-tolyl-3,4-dihydro-1H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamideAcetic anhydride (B1165640), triethylorthoformate, reflux9-(3,5-Dimethyl-1H-pyrazol-1-yl)-8-ethoxy-12,12-dimethyl-7-p-tolyl-7,11,12,13-tetrahydro-pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine nih.gov
3'-Acetyl-6'-amino-2'-methyl-2-oxospiro[indoline-3,4'-pyran]-5'-carbonitrileArylidene malononitrile (B47326) derivativesFused Spiro Pyrano[2,3-b]Pyridine derivatives

Scaffold for Complex Heterocyclic Architectures

The 2,2-dimethyl-2H-pyrano[2,3-b]pyridine nucleus serves as a fundamental scaffold, or structural framework, upon which more complex heterocyclic molecules can be built. nih.gov Pyridine-based scaffolds are of considerable interest in medicinal chemistry because their rigid structures can effectively present functional groups for interaction with biological targets, and the nitrogen atom can participate in hydrogen bonding. nih.gov The fusion of a pyran ring to the pyridine core, as in pyrano[2,3-b]pyridine, creates a conformationally restricted system that is advantageous for designing targeted therapeutic agents. ias.ac.in

The utility of the pyrano[2,3-b]pyridine scaffold is demonstrated in its use to create derivatives with potential biological activities. For example, the pyrano[2,3-c]pyrazole scaffold, a related isomer, has been used to synthesize novel inhibitors of human coronavirus. nih.govmdpi.com In these syntheses, the core pyranopyrazole structure is elaborated with various substituents to explore structure-activity relationships. mdpi.com Similarly, pyrrolo[2,3-b]pyridine scaffolds have been used as the basis for developing potent inhibitors of V600E B-RAF, a protein implicated in certain cancers. nih.gov These examples highlight a common strategy in drug discovery where a privileged scaffold, such as a pyranopyridine, is systematically decorated with different chemical groups to optimize biological activity. mdpi.com

The development of new synthetic methodologies continuously expands the utility of such scaffolds. For instance, the hetero-Diels-Alder reaction is a key approach for creating thiopyrano[2,3-d]thiazole scaffolds, which combine the features of thiazolidinone and thiopyran rings to generate biologically active molecules. mdpi.com Such strategies can be conceptually applied to the pyrano[2,3-b]pyridine core to access novel and complex heterocyclic architectures.

Development of Diverse Analogs via Core Modification

Modification of the this compound core is a primary strategy for generating a diverse range of chemical analogs. These modifications can involve the introduction of various functional groups onto either the pyran or the pyridine ring, or alterations to the core structure itself. Such analogs are crucial for probing structure-activity relationships in drug discovery and for fine-tuning the physicochemical properties of materials. ias.ac.in

A variety of synthetic transformations have been applied to the pyrano[2,3-b]pyridine system. For example, the reaction of this compound with bromine has been studied to introduce bromine atoms into the structure, which can then serve as handles for further functionalization through cross-coupling reactions. researchgate.net Similarly, other derivatives of the pyrano[2,3-b]pyridine core have been synthesized, such as N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-N-phenylquinoline-8-sulfonamide, demonstrating the ability to attach complex substituents. lookchem.com

The synthesis of new series of fused pyridine derivatives often starts with a functionalized pyridine or pyranopyridine core, which is then elaborated. nih.gov For instance, 7-hydroxy-2H-pyrano[2,3-b]pyridine-3-carboxamides have been used as starting materials to create more complex derivatives containing 1,2,4-oxadiazole (B8745197) moieties. researchgate.net In another example, a 6-amino-substituted pyridinecarbonitrile was used as a key intermediate to produce a variety of pyrido[2,3-d]pyrimidine (B1209978) derivatives through reactions with reagents like ethyl acetoacetate, urea, and phenyl isothiocyanate. nih.gov These modifications highlight the versatility of the pyranopyridine scaffold in generating a library of compounds with diverse functionalities.

The following table presents examples of modifications made to the pyrano[2,3-b]pyridine core and the resulting analogs.

Starting MaterialReagent/ReactionModified ProductRef
This compoundBromineBromo-2,2-dimethyl-2H-pyrano[2,3-b]pyridine researchgate.net
7-Hydroxy-5-methyl-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxamideHydroxylamine, then Acid Chlorides7-Hydroxy-5-methyl-6-(5-substituted- lookchem.comoxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides researchgate.net
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile (related pyridine core)Ethyl acetoacetatePyrido[2,3-d]pyrimidine derivative nih.gov
2,2-dimethyl-2H-pyrano[3,2-b]pyridine-6-carbaldehyde (isomer)N-Phenylbenzo[d] ias.ac.indioxole-4-sulfonamideN-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-N-phenylbenzo[d] ias.ac.indioxole-4-sulfonamide lookchem.com

Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy that aims to rapidly generate libraries of structurally diverse small molecules from a common starting material or scaffold. The this compound core is well-suited for DOS campaigns due to its multiple points for diversification. The goal of DOS is to explore chemical space broadly to identify novel molecular structures with interesting biological activities or material properties.

While direct literature explicitly labeling the use of this compound in a "diversity-oriented synthesis" program is limited, many reported synthetic efforts align with the principles of DOS. For example, the generation of a series of new pyridine and fused pyridine derivatives from a common intermediate exemplifies a diversity-generating approach. nih.gov In one such study, a single pyridinecarbonitrile intermediate was converted into a wide range of heterocyclic systems, including pyrido[2,3-d]pyrimidines, a 1,8-naphthyridine, and pyrazolo[3,4-b]pyridines, by reacting it with a panel of different reagents. nih.gov

The concept has been more explicitly demonstrated with related heterocyclic scaffolds. For instance, a diversity-oriented synthesis of substituted furo[2,3-b]pyrazines was developed to generate a library of compounds from a common precursor using sequential and regioselective Suzuki-Miyaura cross-coupling reactions. researchgate.net This strategy of using a core heterocycle and applying a set of reliable chemical reactions to introduce diversity is directly applicable to the pyrano[2,3-b]pyridine system. The various functionalization methods available for the pyranopyridine core, such as halogenation, amination, and C-H activation, provide the necessary tools to build a diverse library of molecules based on this privileged scaffold. espublisher.comresearchgate.net The synthesis of a range of pyrano[2,3-c]pyrazole derivatives to screen for inhibitors of human coronavirus also serves as a practical example of generating molecular diversity to address a specific biological question. nih.gov

Structure Property Relationships in 2,2 Dimethyl 2h Pyrano 2,3 B Pyridine Chemistry

Influence of Substituent Effects on Reactivity

The reactivity of the 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine core is profoundly influenced by the nature and position of substituents on the aromatic pyridine (B92270) ring. These substituents can either activate or deactivate the ring system towards certain chemical reactions by altering its electron density through inductive and resonance effects.

Detailed Research Findings: The pyridine ring is inherently electron-deficient compared to benzene (B151609), which affects its reactivity, particularly in electrophilic aromatic substitution. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate this reactivity.

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2) and methoxy (B1213986) (-OCH3) groups increase the electron density of the pyridine ring. This generally activates the ring towards electrophilic substitution and can influence the regioselectivity of the reaction. Studies on related pyridine systems show that EDGs strongly impact the geometry and electronic structure. rsc.org In the context of this compound, an EDG at the C-4 or C-6 position of the pyridine moiety would be expected to increase the nucleophilicity of the ring.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups decrease the electron density of the pyridine ring. This deactivates the ring towards electrophilic attack but can facilitate nucleophilic aromatic substitution, a reaction that is generally difficult for electron-rich aromatics. For instance, the presence of a strong EWG like a nitro group can alter the electronic nature of the free ligand to such an extent that it influences redox events. nih.gov

The reactivity is not limited to the pyridine ring. The pyran ring contains a double bond that can undergo reactions such as addition or epoxidation. Substituents on the pyridine ring can electronically influence the reactivity of this double bond. Furthermore, the gem-dimethyl group at the C-2 position provides steric hindrance, which can direct the approach of reagents.

Table 1: Predicted Influence of Substituents on the Reactivity of the this compound Ring
Substituent (at C-4)TypeEffect on Electrophilic Aromatic SubstitutionEffect on Nucleophilic Aromatic Substitution
-NO2Strongly WithdrawingStrong DeactivationStrong Activation
-CNStrongly WithdrawingStrong DeactivationStrong Activation
-ClWithdrawing (Inductive) / Donating (Resonance)DeactivationActivation
-HNeutral (Reference)Reference ReactivityReference Reactivity
-CH3Weakly DonatingActivationDeactivation
-OCH3Strongly Donating (Resonance)Strong ActivationStrong Deactivation
-NH2Strongly Donating (Resonance)Strong ActivationStrong Deactivation

Stereochemical Impact on Molecular Properties

The parent compound, this compound, is achiral as it possesses a plane of symmetry. However, the introduction of substituents or modification of the pyran ring can create stereocenters, leading to stereoisomers (enantiomers and diastereomers) with distinct three-dimensional arrangements.

Detailed Research Findings: Stereoisomerism can have a profound impact on a molecule's physical, chemical, and biological properties. nih.govbiomedgrid.com Even molecules that differ only in the spatial arrangement of their atoms can exhibit vastly different behaviors. biomedgrid.comnih.gov

Enantiomers: If a single chiral center is introduced—for example, by adding a chiral side chain or by substitution at the C-3 or C-4 position of the pyran ring—a pair of enantiomers (R and S forms) will result. While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point), they interact differently with other chiral entities, such as biological receptors or chiral catalysts. nih.govresearchgate.net For instance, one enantiomer of a drug might produce a desired therapeutic effect while the other could be inactive or even toxic. biomedgrid.com

Diastereomers: If two or more stereocenters are created, diastereomers can be formed. For example, hydroxylation across the double bond of the pyran ring could create two new stereocenters at C-3 and C-4. Unlike enantiomers, diastereomers have different physical properties, such as melting points, solubilities, and spectroscopic characteristics. This allows them to be separated by standard laboratory techniques like chromatography or crystallization.

Table 2: Hypothetical Properties of Stereoisomers of a Substituted this compound Derivative (e.g., 4-amino-3-hydroxy derivative)
StereoisomerRelationshipExpected Physical PropertiesExpected Biological Interaction
(3R, 4S)Enantiomer of (3S, 4R)Identical to (3S, 4R) in achiral mediaDifferent affinity/efficacy at a chiral receptor site compared to (3S, 4R)
(3S, 4R)Enantiomer of (3R, 4S)Identical to (3R, 4S) in achiral mediaDifferent affinity/efficacy at a chiral receptor site compared to (3R, 4S)
(3R, 4R)Diastereomer of (3R, 4S) and (3S, 4R)Different melting point, solubility, etc., from other isomersDistinctly different interaction profile from other isomers
(3S, 4S)Diastereomer of (3R, 4S) and (3S, 4R)Different melting point, solubility, etc., from other isomersDistinctly different interaction profile from other isomers

Electronic Properties and Their Modulation

The electronic properties of this compound are defined by the distribution of electrons within its molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, reactivity, and potential for use in organic electronics.

Detailed Research Findings: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A small HOMO-LUMO gap generally indicates high chemical reactivity and polarizability. mdpi.com

Modulation via Substituents: The most effective way to modulate the electronic properties is by introducing substituents onto the aromatic ring.

Electron-donating groups (EDGs) like -NH2 or -OCH3 tend to raise the energy of the HOMO more than the LUMO, thereby decreasing the HOMO-LUMO gap. nih.gov

Electron-withdrawing groups (EWGs) like -NO2 or -CN tend to lower the energy of the LUMO more significantly than the HOMO, also resulting in a smaller HOMO-LUMO gap. nih.gov

The position of the substituent is also crucial. For example, para-substituted derivatives of some imidazopyridines exhibit a smaller energy gap compared to their ortho- or meta-substituted counterparts. nih.gov

Intermolecular Interactions: Electronic properties can also be modulated by intermolecular forces, such as π-π stacking. In certain viologen complexes, π-π interactions have been shown to alter the electronic and steric structures, which in turn affects intramolecular and intermolecular electron transfer processes. rsc.org

Computational studies, such as those using Density Functional Theory (DFT), are invaluable for predicting these properties. For example, DFT calculations on quinoline (B57606) (a related benzo[b]pyridine) have been used to determine its HOMO-LUMO energies and indicate that charge transfer occurs within the molecule. scirp.org

Table 3: Predicted Electronic Properties of Substituted this compound Derivatives (Illustrative Values)
Substituent (at C-4)Effect on OrbitalsPredicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted HOMO-LUMO Gap (eV)
-NO2 (EWG)Lowers LUMO significantly-7.1-2.94.2
-Cl (EWG)Lowers LUMO-6.8-1.94.9
-H (Reference)Reference-6.6-1.55.1
-CH3 (EDG)Raises HOMO-6.4-1.45.0
-NH2 (EDG)Raises HOMO significantly-5.9-1.34.6

Conformational Preferences and Their Consequences

The this compound molecule is not planar due to the sp3-hybridized carbon atoms in the dihydropyran ring. This non-planar ring can adopt several conformations, with some being more energetically favorable than others.

Detailed Research Findings: Six-membered heterocyclic rings like the dihydropyran moiety in this structure typically adopt non-planar conformations to relieve ring strain. Common conformations include the 'chair', 'boat', 'twist-boat', and 'half-chair'.

Ring Conformation: For a dihydropyran ring containing one sp2-hybridized C=C double bond, the most likely low-energy conformations are the 'sofa' (or 'envelope') and the 'half-chair'. The presence of the bulky gem-dimethyl group at the C-2 position, which is adjacent to the ether oxygen, introduces significant steric constraints. This group will strongly favor a conformation that minimizes steric clashes with neighboring atoms, particularly any substituents at the C-3 position. This often locks the ring into a single, dominant conformation.

Rotational Barriers: The bonds connecting substituents to the main heterocyclic scaffold are not always free to rotate. Significant energy barriers to rotation can exist, particularly for bulky substituents or those that can engage in resonance with the ring. researchgate.net This restricted rotation can lead to the existence of stable atropisomers in suitably substituted derivatives.

Consequences of Conformational Preference: The preferred conformation defines the molecule's three-dimensional shape. This has critical consequences for:

Crystal Packing: A well-defined, rigid conformation influences how molecules arrange themselves in a solid-state crystal lattice, which in turn affects physical properties like melting point and solubility.

Molecular Recognition: In a biological context, a specific and stable conformation is essential for a molecule to fit into the binding site of a protein or enzyme. The rigid structure imposed by the fused rings and the gem-dimethyl group makes this scaffold an interesting starting point for designing molecules with high receptor specificity. Conformational studies on related piperidine (B6355638) rings show that chair conformations are generally preferred over boat forms, and substitution patterns dictate the preference for axial or equatorial orientations to minimize steric hindrance. nih.govresearchgate.net

Table 4: General Conformational Analysis of the Dihydropyran Ring
ConformationGeneral DescriptionPredicted Relative Energy for this compoundKey Factors
Half-ChairFour atoms are coplanar, two are displaced on opposite sides.LowGood balance of minimizing torsional and angle strain.
Sofa (Envelope)Five atoms are coplanar, one is displaced.Low (often competitive with Half-Chair)Can be favored depending on substitution pattern.
Twist-BoatA twisted, non-planar conformation.HighGenerally a transition state between other conformations. Avoids flagpole interactions of the boat.
PlanarAll six ring atoms in a plane.Very HighSignificant angle and eclipsing strain. Highly unfavorable.

Future Research Directions and Potential Innovations

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyranopyridine derivatives has traditionally relied on classical cyclization methods. researchgate.net However, the future of synthesizing 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine hinges on the adoption of more efficient, cost-effective, and environmentally benign strategies. The focus is shifting towards green chemistry principles to minimize waste and energy consumption. researchgate.net

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs would allow for the construction of the complex pyrano[2,3-b]pyridine core with high atom economy and procedural simplicity, reducing the number of purification steps and saving time and resources. nih.govnih.gov

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and sonication offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and often milder reaction conditions. nih.govafricanjournalofbiomedicalresearch.com For instance, in the synthesis of related pyrano[2,3-c]pyrazoles, microwave irradiation reduced reaction times from 1.4 hours to just 25 minutes while increasing the yield. nih.gov

Novel Catalytic Systems: Research into new catalysts, such as biodegradable catalysts or reusable magnetic nanoparticles (e.g., Fe₃O₄, ZnO), is a promising avenue. nih.govresearchgate.net These catalysts can be easily recovered and reused for multiple cycles with consistent activity, aligning with the goals of sustainable chemistry. researchgate.net

Eco-Friendly Solvents: The exploration of green solvents like ionic liquids or water as reaction media will be critical in reducing the environmental footprint associated with the synthesis of these compounds. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Heterocycle Synthesis
MethodologyTypical AdvantagesPotential Application for this compoundReference
Conventional HeatingWell-established, predictable outcomesBaseline for comparison of new methods researchgate.net
Microwave-Assisted SynthesisRapid reaction rates, higher yields, improved purityAccelerated synthesis and optimization of derivatives nih.gov
Ultrasound-Assisted SynthesisEnhanced reaction rates, high yields, energy efficiencyGreen and efficient production protocols researchgate.netafricanjournalofbiomedicalresearch.com
Multicomponent Reactions (MCRs)High atom economy, reduced steps, operational simplicityRapid generation of a library of derivatives from simple precursors nih.govnih.gov
Nanoparticle CatalysisHigh catalytic activity, reusability, mild reaction conditionsSustainable and cost-effective large-scale synthesis nih.govresearchgate.net

Exploration of Unconventional Reactivity Patterns

Beyond improving its synthesis, future research must delve into the untapped reactivity of the this compound scaffold. Understanding and exploiting its unique electronic and steric properties will enable the creation of novel molecular architectures with tailored functionalities.

Future investigations should focus on:

Late-Stage Functionalization: Developing methods for the selective modification of the pyranopyridine core after its initial synthesis is a key goal. This includes exploring C-H activation reactions to introduce functional groups at positions that are otherwise difficult to access.

Pd-Catalyzed Cross-Coupling Reactions: The functionalization of related heterocyclic systems has been achieved using powerful transition-metal-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings. mdpi.com A similar approach could be applied to halo- or triflate-substituted derivatives of this compound to introduce diverse aryl, vinyl, and alkynyl groups.

Oxidative and Rearrangement Reactions: Investigating the behavior of the scaffold under various oxidative conditions could lead to unexpected and valuable transformations, such as oxidative dimerization or the formation of novel ring-opened or rearranged products. nih.gov For example, studies on related thieno[2,3-b]pyridines have shown that oxidation can lead to the formation of dimeric structures or 3-oxo derivatives. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

As more complex derivatives of this compound are synthesized, the need for unequivocal structural confirmation becomes paramount. While standard techniques like NMR and mass spectrometry are fundamental, future work will rely on more sophisticated methods to resolve intricate structural and stereochemical details.

Key techniques for future application include:

Advanced NMR Spectroscopy: The routine use of two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) will be essential for assigning the precise connectivity and spatial arrangement of atoms. nih.govnih.gov For heteroatom-rich systems, 15N NMR can provide invaluable data, as demonstrated in the characterization of pyranopyrazole derivatives. mdpi.comnih.gov

Single-Crystal X-ray Diffraction: This technique provides the definitive, unambiguous three-dimensional structure of a molecule. Obtaining crystal structures for key intermediates and final products will be crucial for validating synthetic pathways and understanding structure-activity relationships. mdpi.com

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques like circular dichroism (CD) will be necessary to determine the absolute stereochemistry.

Fluorescence Spectroscopy: Investigating the photophysical properties of these compounds could reveal interesting phenomena. For example, the study of related 5-hydroxypyrano[2,3-c]pyrazoles has shown evidence of an Excited-State Intramolecular Proton Transfer (ESIPT) process, resulting in unique fluorescence behavior that could be harnessed in sensor applications. mdpi.com

Deeper Integration of Computational Chemistry in Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. tandfonline.comnih.gov A deeper integration of in silico methods will significantly accelerate the research and development of this compound derivatives by enabling rational design and prediction of properties before committing to laborious synthetic work.

Future computational efforts should include:

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to optimize molecular geometries, predict spectroscopic data (NMR, IR), and calculate electronic properties (e.g., molecular orbital energies, charge distribution). mdpi.com This information helps in understanding reactivity and predicting reaction mechanisms.

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking simulations can predict the binding modes and affinities of derivatives with biological targets like enzymes or receptors. tandfonline.comnih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time. nih.gov

ADME/Tox Prediction: In silico models that predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new compounds are vital. researchgate.net These predictions help in prioritizing candidates with favorable drug-like properties early in the design phase, reducing the likelihood of late-stage failures. nih.gov

Table 2: Application of Computational Tools in Future Research
Computational ToolObjectiveExpected OutcomeReference
Density Functional Theory (DFT)Predict reactivity, reaction mechanisms, and spectroscopic properties.Rationalization of observed reactivity and guidance for synthetic planning. mdpi.comnih.gov
Molecular DockingIdentify potential biological targets and predict binding interactions.Prioritization of compounds for synthesis and biological testing. tandfonline.comnih.gov
Molecular Dynamics (MD)Assess the stability of ligand-protein complexes.Validation of docking poses and understanding of dynamic interactions. nih.gov
ADME/Tox ModelingPredict pharmacokinetic and toxicity profiles.Early-stage filtering of candidates to improve success rates in development. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, this compound-6-carbaldehyde (a precursor) can be prepared through aldehyde functionalization. A reductive amination approach using NaCNBH₃ and ZnCl₂ in methanol is employed to introduce amine groups (e.g., cyclohexylamine) at the 6-position . General synthetic strategies for dihydro-pyrano[2,3-b]pyridines involve annulation of pyridine derivatives with dihydrofuran or dihydropyran moieties under acid or base catalysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the fused pyranopyridine structure and methyl group positions.
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns (e.g., [M+1]⁺ peaks) .
  • IR Spectroscopy : Identifies carbonyl or amine functional groups in derivatives.

Q. How do steric and electronic effects of the 2,2-dimethyl group influence reactivity?

  • Methodological Answer : The geminal dimethyl groups at the 2-position introduce steric hindrance, reducing reactivity at the pyran oxygen. This stabilizes the ring against ring-opening reactions but may limit nucleophilic substitutions. Electronic effects from the methyl groups can modulate electron density in the pyridine ring, affecting regioselectivity in electrophilic substitutions or metal-catalyzed couplings .

Advanced Research Questions

Q. How can the reductive amination of this compound-6-carbaldehyde be optimized?

  • Methodological Answer :
  • Solvent Selection : Methanol is standard, but acetonitrile or THF may improve solubility of hydrophobic amines.
  • Catalyst Tuning : ZnCl₂ enhances imine formation; alternative Lewis acids (e.g., Ti(OiPr)₄) could be tested.
  • Temperature Control : Room temperature minimizes side reactions, but elevated temperatures (40–50°C) may accelerate sluggish reactions.
  • Workup Optimization : Use of EtOAc for extraction and MgSO₄ for drying ensures high purity .

Q. How to design a study evaluating this compound derivatives as kinase inhibitors?

  • Methodological Answer :
  • Target Selection : Prioritize kinases like HIPK2 (linked to kidney fibrosis) or FGFRs (implicated in cancer) based on structural similarity to known inhibitors .
  • In Vitro Assays :
  • Enzyme Inhibition : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™).
  • Cellular Efficacy : Test proliferation/apoptosis in cancer cell lines (e.g., 4T1 breast cancer cells) .
  • Molecular Modeling : Perform docking studies with kinase crystal structures (e.g., PDB entries) to predict binding modes.

Q. How to resolve contradictions in reported biological activity data for pyrano[2,3-b]pyridine derivatives?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell line origin, serum concentration, and compound solubility.
  • Validate Target Engagement : Use techniques like thermal shift assays or CRISPR knockouts to confirm kinase inhibition specificity.
  • Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., 6-position aldehydes or amines) to isolate pharmacophores .

Data Contradictions and Methodological Challenges

  • Example Challenge : Discrepancies in HIPK2 inhibition efficacy across studies may arise from divergent derivative structures (e.g., oxadiazole vs. amine substituents) .
  • Resolution Strategy : Cross-reference synthetic protocols and bioassay conditions in literature to identify critical structural motifs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.